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Abstract
Nectin-4, also known as Poliovirus Receptor-Related 4 (PVRL4), is a transmembrane cell

adhesion molecule belonging to the nectin family of immunoglobulin-like proteins. Initially

recognized for its role in embryonic development and the formation of adherens junctions,

Nectin-4 has emerged as a protein of significant interest in oncology. It is minimally expressed

in most normal adult tissues but becomes highly upregulated in a variety of solid tumors, where

it plays a crucial role in tumor progression, metastasis, and angiogenesis. This overexpression

has positioned Nectin-4 as a compelling biomarker and a prime target for novel cancer

therapeutics, most notably antibody-drug conjugates (ADCs). This guide provides a

comprehensive overview of the current understanding of Nectin-4, focusing on its gene

regulation, expression patterns in health and disease, involvement in key signaling pathways,

and its application as a therapeutic target. Detailed experimental protocols and structured data

summaries are included to support ongoing research and drug development efforts.

Nectin-4 Gene (PVRL4) and Regulation
The PVRL4 gene, located on chromosome 1q23.3, encodes the Nectin-4 protein. Its

expression is tightly controlled, with distinct mechanisms governing its transcription in different

cellular contexts.
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Recent studies have begun to elucidate the transcriptional control of PVRL4. A key finding is

the role of the transcription factor FOS, a component of the AP-1 complex, in regulating PVRL4

expression in breast cancer cells. Research has identified a distant enhancer region within

intron 4 of the PVRL4 gene. FOS has been shown to interact with this enhancer region,

thereby driving the transcriptional upregulation of PVRL4. Site-directed mutagenesis of the

FOS-binding motifs within this enhancer region significantly decreases reporter gene activity,

confirming the functional importance of this interaction.

Post-Transcriptional Regulation
In addition to transcriptional control, PVRL4 expression is also modulated at the post-

transcriptional level by microRNAs (miRNAs). In osteosarcoma, Nectin-4 has been shown to

downregulate miR-520c-3p. This miRNA directly targets the transcripts of AKT1 and p65 (a

subunit of NF-κB), leading to the activation of the PI3K/AKT/NF-κB signaling pathway. This

suggests a feedback loop where Nectin-4 can influence its own downstream signaling

pathways by suppressing specific miRNAs.

Nectin-4 Expression Patterns
Nectin-4 exhibits a highly differential expression pattern, with low to undetectable levels in most

normal adult tissues and significant upregulation in various cancers. This tumor-specific

expression is a key attribute that makes it an attractive therapeutic target.

Expression in Normal Tissues
In healthy adults, Nectin-4 expression is generally low. The Human Protein Atlas reports

membranous and cytoplasmic expression in several tissues, with the most abundant levels

found in squamous epithelia, placenta, skin, and bladder. RNA-sequencing data from the

Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas confirm that the

highest mRNA expression is in the skin, followed by moderate expression in the placenta,

vagina, and esophagus. Most other major organs, including the brain, heart, lung, liver, and

kidney, show very low to no expression.

Table 1: Nectin-4 mRNA Expression in Selected Normal Human Tissues
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Tissue
Median Expression (TPM -
GTEx/TCGA)

Protein Expression Level
(Immunohistochemistry)

Skin 205 High

Placenta - High

Esophagus - Medium

Vagina - Medium

Bladder - Medium to Strong

Breast 16.74 - 47 Not Detected

Lung - Low

Liver - Not Detected

Skeletal Muscle ~0.5 Not Detected

TPM: Transcripts Per Million. Data sourced from the Human Protein Atlas, GTEx, and TCGA as

cited.

Overexpression in Malignant Tumors
A hallmark of Nectin-4 is its significant overexpression across a wide range of solid tumors.

This upregulation is often associated with more aggressive disease, metastasis, and poor

prognosis.

Urothelial Carcinoma: Nectin-4 is highly and almost uniformly expressed in urothelial

carcinoma, particularly bladder cancer. Studies using immunohistochemistry have shown that

over 80-90% of urothelial carcinomas are positive for Nectin-4, with a significant proportion

showing moderate to strong staining. For instance, one study found 87% of non-muscle

invasive bladder cancer samples and 97% of non-invasive papillary urothelial carcinomas were

positive. This high prevalence led to the conclusion that Nectin-4 expression testing is not

required before administering Nectin-4-targeted therapies like Enfortumab Vedotin in this

cancer type. However, some research indicates that membranous Nectin-4 expression can

decrease during metastatic spread, which may be associated with treatment resistance.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12423702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Breast Cancer: Nectin-4 expression is frequently elevated in breast cancer, especially in

aggressive subtypes like triple-negative breast cancer (TNBC) and HER2-positive tumors. One

study found that 49% of TNBC cases had medium to high NECTIN4 mRNA expression,

compared to 28% in HR+/HER2- cases. High Nectin-4 expression has been linked to worse

overall survival in some cohorts. However, another study on TNBC found high Nectin-4

expression was associated with a significantly better overall survival and lower tumor stage,

highlighting the need for further research into its prognostic role in different breast cancer

contexts.

Other Solid Tumors: High Nectin-4 expression has also been documented in lung, ovarian,

pancreatic, gastric, and gallbladder cancers. In many of these cancers, its expression

correlates with advanced tumor stage and poor patient outcomes. NECTIN4 gene amplification

is also a frequent event, occurring in approximately 17% of muscle-invasive bladder cancers

and 5-10% of breast and lung cancers, which often correlates with higher protein expression.

Table 2: Nectin-4 Expression in Various Cancer Types
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Cancer Type
Positive Expression Rate
(IHC)

Key Findings

Urothelial Carcinoma >83%
High and uniform
expression, especially in
non-invasive tumors.

Breast Cancer
33% (medium/high mRNA),

58% (high protein in TNBC)

Higher in TNBC and HER2+

subtypes; prognostic role is

complex.

Lung Cancer -
Upregulation associated with

poor prognosis.

Ovarian Cancer -

Identified as a potential

diagnostic and prognostic

marker.

Gastric Cancer -

High expression associated

with advanced TNM stage and

poor prognosis.

Pancreatic Cancer -
Upregulation stimulates cell

growth and angiogenesis.

IHC: Immunohistochemistry

Signaling Pathways Involving Nectin-4
Nectin-4 functions as a key signaling hub, primarily activating pro-tumorigenic pathways that

drive cell proliferation, survival, migration, and angiogenesis.

The PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that is

consistently activated by Nectin-4 across multiple cancer types. This activation promotes

several cancer hallmarks:

Proliferation and Survival: Nectin-4 can form a complex with AFADIN, which in turn activates

the PI3K/Akt cascade, leading to enhanced tumor cell survival and suppression of apoptosis.
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Metastasis and EMT: In breast cancer, Nectin-4 induces the Wnt/β-catenin signaling

pathway, which is critical for cancer stem cell self-renewal, via the PI3K/Akt axis. In

osteosarcoma, Nectin-4 activates PI3K/Akt/NF-κB signaling, which promotes epithelial-

mesenchymal transition (EMT) and cell migration.

Angiogenesis: Under hypoxic conditions, the extracellular domain of Nectin-4 can be shed.

This soluble Nectin-4 interacts with integrin-β4 on endothelial cells, promoting angiogenesis

through the Src, PI3K, and Akt pathways.

Nectin-4 activates the PI3K/Akt signaling cascade.

Other Signaling Interactions
While the PI3K/Akt pathway is a major downstream effector, Nectin-4 also engages in other

critical signaling activities. In gallbladder cancer, for example, Nectin-4 activates Rac1, a small

GTPase that regulates the actin cytoskeleton, through the PI3K/Akt pathway to control cell

shape and metastasis. This highlights how Nectin-4 can orchestrate complex cellular

processes by integrating signals through multiple downstream effectors.

Nectin-4 as a Therapeutic Target
The high tumor-specific expression and role in driving cancer progression make Nectin-4 an

ideal target for cancer therapy.

Enfortumab Vedotin (Padcev®)
The most successful therapeutic agent targeting Nectin-4 to date is Enfortumab Vedotin (EV).

EV is an antibody-drug conjugate (ADC) composed of a fully human IgG1 monoclonal antibody

directed against Nectin-4, which is conjugated to the potent microtubule-disrupting agent,

monomethyl auristatin E (MMAE), via a protease-cleavable linker.

Mechanism of Action:

Binding: The antibody component of EV binds with high specificity to Nectin-4 on the surface

of cancer cells.

Internalization: Upon binding, the Nectin-4/EV complex is internalized into the cell via

endocytosis.
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Trafficking and Cleavage: The complex is trafficked to the lysosomes, where the acidic

environment and proteases cleave the linker, releasing the cytotoxic MMAE payload into the

cytoplasm.

Cytotoxicity: Free MMAE binds to tubulin and disrupts the microtubule network, leading to

G2/M phase cell cycle arrest and subsequent apoptotic cell death.

Bystander Effect: The released MMAE is cell-permeable, allowing it to diffuse out of the

targeted Nectin-4-positive cell and kill nearby Nectin-4-negative cancer cells, a phenomenon

known as the bystander effect.

This targeted delivery mechanism concentrates the cytotoxic agent within the tumor,

maximizing efficacy while minimizing systemic toxicity to healthy tissues.

Mechanism of action for Enfortumab Vedotin.

Experimental Protocols
Reproducible and standardized methods are crucial for studying Nectin-4. Below are

foundational protocols for assessing Nectin-4 expression.

Immunohistochemistry (IHC) for Nectin-4
This protocol provides a general framework for the detection of Nectin-4 in formalin-fixed,

paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration: a. Immerse slides in Xylene (or a xylene substitute) for

2x5 minutes. b. Rehydrate through a graded series of ethanol: 100% (2x3 min), 95% (1x3 min),

70% (1x3 min). c. Rinse with distilled water.

2. Antigen Retrieval: a. Perform heat-induced epitope retrieval (HIER). b. Submerge slides in a

Target Retrieval Solution (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0). c. Heat in a

pressure cooker or water bath at 95-100°C for 20-30 minutes. d. Allow slides to cool to room

temperature for 20 minutes. e. Rinse with wash buffer (e.g., PBS or TBS with 0.05% Tween-

20).
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3. Staining Procedure: a. Peroxidase Block: Incubate sections with 3% Hydrogen Peroxide for

10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer. b. Blocking:

Incubate with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 30-60

minutes to prevent non-specific antibody binding. c. Primary Antibody: Incubate with a primary

antibody against Nectin-4 (e.g., a validated rabbit polyclonal or mouse monoclonal antibody)

diluted in antibody diluent. Incubation is typically for 1 hour at room temperature or overnight at

4°C. d. Secondary Antibody: Rinse slides 3x with wash buffer. Incubate with a horseradish

peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 30-60

minutes at room temperature. e. Detection: Rinse slides 3x with wash buffer. Apply a

chromogen substrate solution, such as DAB (3,3'-Diaminobenzidine), and incubate until the

desired brown stain intensity develops (typically 1-10 minutes). f. Counterstaining: Rinse with

distilled water. Counterstain with Hematoxylin for 30-60 seconds to stain cell nuclei. g.

Dehydration and Mounting: "Blue" the hematoxylin in running tap water or a bluing reagent.

Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) and clear in

xylene. Mount with a permanent mounting medium.

4. Scoring (H-Score): a. Staining is often evaluated using the H-score system, which combines

staining intensity and the percentage of positive cells. b. Intensity Score: 0 (negative), 1+

(weak), 2+ (moderate), 3+ (strong). c. Percentage Score: The percentage of tumor cells

staining at each intensity level (0-100%). d. Calculation: H-Score = [1 × (% cells 1+)] + [2 × (%

cells 2+)] + [3 × (% cells 3+)]. The score ranges from 0 to 300. e. Categorization: Scores can

be categorized (e.g., Negative: 0-14, Weak: 15-99, Moderate: 100-199, Strong: 200-300).

Quantitative Real-Time PCR (qPCR) for PVRL4 mRNA
This protocol outlines the steps for quantifying PVRL4 gene expression from cell lines or tissue

samples.

1. RNA Extraction: a. Homogenize cells or tissue samples in a lysis buffer (e.g., containing

guanidinium thiocyanate). b. Extract total RNA using a silica-membrane spin column kit or a

phenol-chloroform extraction method. c. Treat with DNase I to remove any contaminating

genomic DNA. d. Assess RNA quality and quantity using a spectrophotometer (A260/A280

ratio) and/or a bioanalyzer.

2. cDNA Synthesis (Reverse Transcription): a. Synthesize first-strand cDNA from 1-2 µg of total

RNA using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript). b. Use a mix of
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oligo(dT) and random hexamer primers for comprehensive transcript coverage. c. Perform the

reaction according to the manufacturer's protocol (e.g., 65°C for 5 min, then 42-50°C for 60

min, followed by enzyme inactivation at 70°C for 15 min).

3. qPCR Reaction: a. Prepare the qPCR reaction mix on ice. For each reaction, combine:

SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)
Forward Primer (for PVRL4)
Reverse Primer (for PVRL4)
cDNA template (diluted)
Nuclease-free water b. Include a reference gene (e.g., GAPDH, ACTB, or B2M) for
normalization. c. Run the reaction in a real-time PCR cycler with a typical program:
Initial Denaturation: 95°C for 10 min.
Cycling (40 cycles): 95°C for 15 sec, 60°C for 60 sec.
Melt Curve Analysis: To verify the specificity of the amplified product.

4. Data Analysis: a. Determine the cycle threshold (Ct) value for PVRL4 and the reference

gene in each sample. b. Calculate the relative expression using the ΔΔCt method:

ΔCt = Ct(PVRL4) - Ct(Reference Gene)
ΔΔCt = ΔCt(Test Sample) - ΔCt(Control Sample)
Relative Expression (Fold Change) = 2-ΔΔCt

Conclusion and Future Directions
Nectin-4 has transitioned from a developmental cell adhesion molecule to a clinically validated

cancer biomarker and therapeutic target. Its highly tumor-specific expression profile and its role

in driving key oncogenic signaling pathways, particularly PI3K/Akt, underscore its importance in

cancer biology. The success of Enfortumab Vedotin in urothelial carcinoma has paved the way

for investigating Nectin-4-targeted therapies in a broader range of solid tumors.

Future research should focus on:

Deeper understanding of gene regulation: Identifying other transcription factors and

epigenetic mechanisms that control PVRL4 expression in different cancers.

Biomarker refinement: Clarifying the prognostic value of Nectin-4 expression in various

cancer subtypes and investigating whether its subcellular localization (membranous vs.
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cytoplasmic) predicts response to therapy.

Combination therapies: Exploring the synergistic potential of Nectin-4-targeted ADCs with

other agents, such as immune checkpoint inhibitors, to overcome resistance and improve

patient outcomes.

This guide provides a foundational resource for the scientific community to build upon as we

continue to unravel the complexities of Nectin-4 and harness its potential for the next

generation of cancer therapies.

To cite this document: BenchChem. [A Technical Guide to Nectin-4: Gene Regulation,
Expression, and Therapeutic Significance]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12423702#nectin-4-gene-regulation-and-expression-
patterns]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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